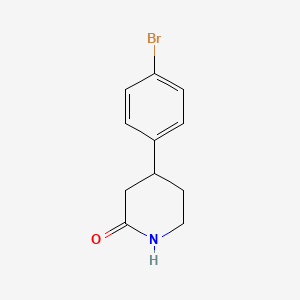

4-(4-Bromophenyl)piperidin-2-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZNIFCNDOFVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)piperidin-2-one is a heterocyclic organic compound belonging to the class of piperidinones. The piperidinone scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities. The presence of a bromophenyl substituent at the 4-position of the piperidin-2-one ring suggests its potential as an intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and a discussion of the potential biological significance of this compound, based on the available scientific literature.

Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly accessible literature, its fundamental chemical properties can be summarized.

| Property | Value | Source |

| CAS Number | 1893051-68-7 | [] |

| Molecular Formula | C₁₁H₁₂BrNO | [][2] |

| Molecular Weight | 254.12 g/mol | [][2] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | C1C(C(=O)NC1)C2=CC=C(C=C2)Br | |

| InChI Key | ADZNIFCNDOFVTP-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 4-aryl-δ-valerolactams (4-aryl-piperidin-2-ones). One common approach involves the cyclization of a suitable δ-amino acid derivative.

Proposed Synthetic Pathway: Michael Addition and Reductive Cyclization

A potential synthetic route could involve the Michael addition of a cyanide donor to a chalcone (B49325) derivative, followed by reduction and cyclization.

Step 1: Synthesis of 3-(4-bromophenyl)acrylonitrile A Knoevenagel condensation of 4-bromobenzaldehyde (B125591) with malononitrile, followed by decarboxylation, would yield the α,β-unsaturated nitrile.

Step 2: Michael Addition The resulting 3-(4-bromophenyl)acrylonitrile could then undergo a Michael addition with a suitable carbanion, such as diethyl malonate.

Step 3: Hydrolysis, Decarboxylation, and Reduction Subsequent hydrolysis of the adduct would lead to a dicarboxylic acid, which upon decarboxylation and reduction of the nitrile group to a primary amine, would yield the δ-amino acid precursor.

Step 4: Lactamization Finally, intramolecular cyclization (lactamization) of the δ-amino acid, typically under thermal conditions or in the presence of a coupling agent, would afford this compound.

A general experimental workflow for the synthesis and characterization of such a compound is depicted below.

Caption: A generalized workflow for the synthesis and analysis of 4-aryl-piperidin-2-one derivatives.

Potential Biological and Pharmacological Significance

The piperidin-4-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[3] These activities include, but are not limited to, anticancer, antiviral, antibacterial, and antifungal properties.[3][4]

While no specific biological data for this compound has been found, its structural features suggest several avenues for investigation:

-

Antimicrobial Activity: The piperidine (B6355638) ring is a component of various antimicrobial agents. The introduction of a bromophenyl group could modulate this activity.[4]

-

Anticancer Activity: Many piperidin-4-one derivatives have been investigated for their potential as anticancer agents.[3]

-

Central Nervous System (CNS) Activity: The piperidine scaffold is prevalent in many CNS-active drugs. The lipophilic bromophenyl group might facilitate crossing the blood-brain barrier, suggesting potential for neurological applications.

It is important to emphasize that these are hypothetical applications based on the broader class of piperidinones. The actual biological profile of this compound would need to be determined through dedicated in vitro and in vivo studies.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery, primarily as a synthetic intermediate. While its fundamental molecular properties are established, a comprehensive experimental characterization is lacking in the public domain. The synthesis of this compound is achievable through established organic chemistry methodologies. Future research into the biological activities of this and related compounds could unveil novel therapeutic agents. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(4-Bromophenyl)piperidin-2-one, a substituted piperidinone derivative of interest in medicinal chemistry and drug development. The piperidine (B6355638) scaffold is a prevalent motif in a wide array of biologically active compounds and natural products. The introduction of a 4-bromophenyl substituent to the piperidin-2-one core offers a strategic point for further chemical modification and exploration of its pharmacological potential.

This document details the synthetic route, predicted analytical data based on analogous structures, and a generalized workflow for its complete structural characterization.

Predicted Analytical Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.45 | d | 2H | Ar-H (ortho to Br) |

| ~ 7.15 | d | 2H | Ar-H (meta to Br) |

| ~ 6.0-6.5 | br s | 1H | N-H |

| ~ 3.50 - 3.40 | m | 1H | C5-H (axial) |

| ~ 3.35 - 3.25 | m | 1H | C5-H (equatorial) |

| ~ 3.20 - 3.05 | m | 1H | C4-H |

| ~ 2.55 - 2.45 | m | 2H | C6-H₂ |

| ~ 2.10 - 1.95 | m | 1H | C3-H (axial) |

| ~ 1.90 - 1.75 | m | 1H | C3-H (equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 172 | C2 (C=O) |

| ~ 141 | Ar-C (ipso, attached to piperidine) |

| ~ 132 | Ar-C (meta to Br) |

| ~ 129 | Ar-C (ortho to Br) |

| ~ 121 | Ar-C (ipso, attached to Br) |

| ~ 49 | C6 |

| ~ 42 | C5 |

| ~ 40 | C4 |

| ~ 31 | C3 |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Strong, Broad | N-H Stretch |

| ~ 1650 | Strong | C=O Stretch (Amide I) |

| ~ 1485 | Medium | C=C Stretch (Aromatic) |

| ~ 1070 | Medium | C-Br Stretch |

| ~ 820 | Strong | p-disubstituted benzene (B151609) C-H bend |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 253/255 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 198/200 | [M - C₂H₃O]⁺ |

| 184/186 | [M - C₃H₅O]⁺ |

| 155/157 | [Br-C₆H₄]⁺ |

| 98 | [C₅H₈NO]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocols are generalized based on established synthetic methodologies for related compounds.

Protocol 1: Synthesis of 5,6-dihydro-2(1H)-pyridinone

This protocol describes a general method for preparing the unsaturated lactam precursor.

Materials:

-

N-(3-oxobutyl)chloroacetamide

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium methoxide (B1231860) (NaOMe)

Procedure:

-

A solution of N-(3-oxobutyl)chloroacetamide and a slight excess of triphenylphosphine in dichloromethane is stirred at room temperature for 24 hours to form the corresponding phosphonium (B103445) salt.

-

The solvent is removed under reduced pressure, and the resulting crude phosphonium salt is washed with diethyl ether and dried.

-

The dried phosphonium salt is dissolved in methanol.

-

A solution of sodium methoxide in methanol (1 equivalent) is added dropwise to the phosphonium salt solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is evaporated, and the residue is partitioned between water and dichloromethane.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 5,6-dihydro-2(1H)-pyridinone.

Protocol 2: Synthesis of 4-Bromophenylboronic acid

This protocol outlines the preparation of the arylboronic acid reagent.

Materials:

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate (B1201080)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

A solution of 1,4-dibromobenzene in a mixture of diethyl ether and hexane is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1M HCl at 0 °C.

-

The mixture is stirred for 1 hour, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to yield 4-bromophenylboronic acid.

Protocol 3: Rhodium-Catalyzed 1,4-Addition for the Synthesis of this compound

This protocol describes the key carbon-carbon bond-forming reaction.

Materials:

-

5,6-dihydro-2(1H)-pyridinone

-

4-Bromophenylboronic acid

-

[Rh(acac)(CO)₂] (acac = acetylacetonate)

-

A suitable chiral phosphine (B1218219) ligand (e.g., (R)-BINAP)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel under an inert atmosphere, [Rh(acac)(CO)₂] and the chiral phosphine ligand are dissolved in 1,4-dioxane.

-

5,6-dihydro-2(1H)-pyridinone and 4-bromophenylboronic acid (1.5 equivalents) are added to the catalyst solution.

-

A small amount of water is added, and the reaction mixture is heated to 100 °C for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give this compound.

Mandatory Visualizations

Synthesis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent structural elucidation of this compound.

Logical Relationship for Structure Confirmation

This diagram outlines the logical process of confirming the molecular structure using spectroscopic data.

This technical guide provides a foundational understanding of the synthesis and structural characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis and analysis of novel piperidine-based compounds. Further experimental work is required to validate the predicted data and fully elucidate the biological activity of this compound.

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(4-bromophenyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials. This document furnishes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a three-stage process. The core of this strategy involves the construction of a key intermediate, 3-(4-bromophenyl)glutaric acid, which is subsequently converted to a δ-amino acid derivative. The final step is an intramolecular cyclization to yield the target lactam.

The proposed synthetic pathway is as follows:

-

Synthesis of 3-(4-Bromophenyl)glutaric Acid: This is accomplished via a Michael addition of ethyl 4-bromophenylacetate to ethyl acrylate (B77674), followed by hydrolysis of the resulting diethyl ester.

-

Formation of 4-(4-Bromophenyl)-5-aminopentanoic Acid: This transformation is achieved through a Hofmann rearrangement of the monoamide of 3-(4-bromophenyl)glutaric acid. This reaction proceeds by converting one of the carboxylic acid functionalities into a primary amine with the loss of one carbon atom.

-

Lactamization to this compound: The final step involves the intramolecular cyclization of the δ-amino acid upon heating to form the desired piperidin-2-one ring.

The logical flow of this synthetic pathway is illustrated in the diagram below.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key parameters such as reactant quantities, reaction conditions, and expected yields.

Stage 1: Synthesis of 3-(4-Bromophenyl)glutaric Acid

This stage involves a Michael addition reaction followed by hydrolysis.

2.1.1. Step 1: Diethyl 3-(4-bromophenyl)glutarate

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol (B145695).

-

To this solution, add ethyl 4-bromophenylacetate (1.0 eq) dropwise with stirring.

-

Following the addition, add ethyl acrylate (1.1 eq) dropwise, maintaining the reaction temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with dilute acetic acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude diethyl 3-(4-bromophenyl)glutarate, which can be purified by vacuum distillation.

2.1.2. Step 2: 3-(4-Bromophenyl)glutaric Acid

Protocol:

-

To a solution of diethyl 3-(4-bromophenyl)glutarate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (B78521) (2.5 eq).

-

Heat the mixture to reflux for 3-4 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to afford 3-(4-bromophenyl)glutaric acid.

| Stage 1 Data | Reactant | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Step 1 | Ethyl 4-bromophenylacetate | 1.0 | Ethanol | Reflux | 4-6 | 75-85 |

| Ethyl acrylate | 1.1 | |||||

| Sodium ethoxide | 1.0 | |||||

| Step 2 | Diethyl 3-(4-bromophenyl)glutarate | 1.0 | Ethanol/Water | Reflux | 3-4 | 90-95 |

| Sodium hydroxide | 2.5 |

Stage 2: Synthesis of 4-(4-Bromophenyl)-5-aminopentanoic Acid

This stage involves the conversion of one of the carboxylic acid groups to an amine via a Hofmann rearrangement.

2.2.1. Step 3: 3-(4-Bromophenyl)glutaric acid monoamide

Protocol:

-

Treat 3-(4-bromophenyl)glutaric acid (1.0 eq) with thionyl chloride (1.1 eq) in an inert solvent such as dichloromethane (B109758) at reflux to form the acid chloride.

-

After removing the excess thionyl chloride under reduced pressure, dissolve the crude acid chloride in a suitable solvent (e.g., acetone).

-

Add this solution dropwise to a cooled (0-5°C) concentrated aqueous solution of ammonia (B1221849) (excess).

-

Stir the mixture for 1-2 hours at room temperature.

-

Acidify the solution with dilute hydrochloric acid to precipitate the monoamide.

-

Filter the solid, wash with water, and dry to yield 3-(4-bromophenyl)glutaric acid monoamide.

2.2.2. Step 4: 4-(4-Bromophenyl)-5-aminopentanoic Acid

Protocol:

-

Prepare a solution of sodium hypobromite (B1234621) in situ by adding bromine (1.1 eq) to a cold (0-5°C) aqueous solution of sodium hydroxide (4.0 eq).

-

Add the 3-(4-bromophenyl)glutaric acid monoamide (1.0 eq) to the freshly prepared hypobromite solution.

-

Warm the reaction mixture gradually to 50-60°C and maintain this temperature for 1-2 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to the isoelectric point of the amino acid (approximately pH 4-5) to precipitate the product.

-

Filter the precipitate, wash with cold water and then a small amount of ethanol, and dry to obtain 4-(4-bromophenyl)-5-aminopentanoic acid.

| Stage 2 Data | Reactant | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Step 3 | 3-(4-Bromophenyl)glutaric acid | 1.0 | Dichloromethane, Acetone/Water | 0 to Reflux | 3-4 | 80-90 |

| Thionyl chloride | 1.1 | |||||

| Aqueous Ammonia | Excess | |||||

| Step 4 | 3-(4-Bromophenyl)glutaric acid monoamide | 1.0 | Water | 0 to 60 | 2-3 | 60-70 |

| Bromine | 1.1 | |||||

| Sodium hydroxide | 4.0 |

Stage 3: Synthesis of this compound

This final stage involves the intramolecular cyclization of the δ-amino acid to form the lactam.

2.3.1. Step 5: this compound

Protocol:

-

Place the 4-(4-bromophenyl)-5-aminopentanoic acid in a flask suitable for heating under vacuum.

-

Heat the solid gently under reduced pressure. The temperature should be gradually increased to the melting point of the amino acid and then slightly above (typically 180-200°C).

-

Water will be eliminated as the cyclization proceeds.

-

Continue heating until the evolution of water ceases.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel.

| Stage 3 Data | Reactant | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Step 5 | 4-(4-Bromophenyl)-5-aminopentanoic acid | 1.0 | None (neat) | 180-200 | 1-2 | 70-80 |

Conclusion

The synthetic pathway detailed in this guide offers a robust and logical approach to the preparation of this compound. By providing detailed experimental protocols and expected outcomes, this document serves as a valuable resource for researchers engaged in the synthesis of novel piperidone-based compounds for potential applications in drug discovery and development. The methodologies described are based on well-established chemical transformations, allowing for adaptation and optimization as required for specific research objectives.

The Enigmatic Profile of 4-(4-Bromophenyl)piperidin-2-one: A Search for a Mechanism of Action

Despite its availability as a chemical intermediate, a comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of the specific mechanism of action for 4-(4-Bromophenyl)piperidin-2-one. Currently, there is no publicly available research detailing its biological targets, pharmacological effects, or associated signaling pathways.

This technical guide aims to provide a transparent overview of the current knowledge landscape surrounding this compound. While a definitive mechanism of action cannot be provided due to the absence of direct studies, this document will explore the broader context of the piperidinone scaffold and related 4-arylpiperidine derivatives to offer potential, albeit speculative, avenues for future research.

The Piperidinone Scaffold: A Foundation for Diverse Biological Activity

The piperidin-2-one moiety, a six-membered heterocyclic lactam, is a common structural motif in a wide array of biologically active compounds. Derivatives of piperidinone have been investigated for a multitude of therapeutic applications, demonstrating the versatility of this chemical scaffold. Published research on various piperidinone-containing molecules has indicated activities including:

-

Antimicrobial and Antifungal Properties: Certain piperidinone derivatives have been shown to inhibit the growth of various bacterial and fungal strains.

-

Anticancer Activity: The piperidinone ring is a feature in some compounds investigated for their cytotoxic effects against cancer cell lines.

-

Central Nervous System (CNS) Modulation: The broader class of piperidines is well-known for its CNS activity, with derivatives exhibiting analgesic, antipsychotic, and antidepressant effects.

It is crucial to note, however, that the specific biological activity of a piperidinone derivative is highly dependent on the nature and position of its substituents.

The 4-Arylpiperidine Motif: A Privileged Structure in Neuropharmacology

The presence of a phenyl group at the 4-position of a piperidine (B6355638) ring is a well-established pharmacophore, particularly in the realm of neuropharmacology. This structural feature is central to the activity of numerous clinically significant drugs:

-

Opioid Analgesics: The 4-phenylpiperidine (B165713) core is fundamental to the pharmacophore of potent opioid analgesics like fentanyl and its analogs. These compounds primarily act as agonists at the μ-opioid receptor.

-

Antipsychotics: Several butyrophenone (B1668137) antipsychotics, such as haloperidol, feature a 4-phenylpiperidine moiety and exert their effects through dopamine (B1211576) D2 receptor antagonism.

-

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): The antidepressant paroxetine (B1678475) contains a 4-phenylpiperidine structure and functions by inhibiting the reuptake of serotonin in the synaptic cleft.

The substitution on the phenyl ring and the piperidine nitrogen, as well as the other substituents on the piperidine ring, critically influence the receptor binding profile and functional activity of these compounds.

This compound: An Uncharted Territory

While the parent scaffolds suggest a potential for biological activity, no studies have been published that specifically investigate this compound. The compound is listed in the catalogs of several chemical suppliers as a building block or intermediate for synthesis.[1] This suggests its potential utility in the creation of more complex molecules, but the intended biological targets of these potential final products remain unknown.

The presence of a bromine atom on the phenyl ring at the para position could influence the compound's properties in several ways, including:

-

Altering Lipophilicity: The bromine atom would increase the lipophilicity of the molecule, potentially affecting its ability to cross the blood-brain barrier.

-

Modifying Metabolic Stability: The C-Br bond could be a site for metabolic transformation.

-

Influencing Receptor Interactions: The electronic properties of the bromine atom could alter the binding affinity and selectivity for various biological targets.

Future Directions and a Call for Investigation

The absence of data on the mechanism of action of this compound presents an open field for pharmacological investigation. Based on the structural motifs present in the molecule, several hypotheses could be formulated and tested through a systematic research workflow.

Hypothetical Research Workflow

To elucidate the mechanism of action of this compound, a logical experimental progression would be necessary.

Caption: A hypothetical workflow for investigating the mechanism of action.

Conclusion

References

The Synthetic Heart of Innovation: A Technical Guide to the Biological Landscape of 4-(4-Bromophenyl)piperidin-2-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidone scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Within this class of compounds, 4-(4-Bromophenyl)piperidin-2-one stands out as a pivotal synthetic intermediate. While direct biological activity for this core structure is not extensively documented in publicly available literature, its true significance lies in its role as a foundational building block for a diverse array of biologically active derivatives. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space and the generation of compounds with a wide spectrum of pharmacological effects.

This technical guide provides an in-depth overview of the known biological activities stemming from derivatives of this compound. It is designed to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics, offering insights into the potential applications of this valuable scaffold. The information presented herein is curated from peer-reviewed scientific literature and is intended to facilitate further investigation and innovation in drug discovery.

Biological Activities of this compound Derivatives

Derivatives synthesized from the this compound core have demonstrated a remarkable range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties. The following sections summarize the key findings in these areas.

Enzyme Inhibition

A notable area of investigation for derivatives of this scaffold is their potential as enzyme inhibitors. For instance, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which can be conceptually derived from the broader 4-aryl-piperidine theme, have been shown to inhibit acetylcholinesterase (AChE) and α-glucosidase, enzymes implicated in Alzheimer's disease and diabetes, respectively[1].

Table 1: Enzyme Inhibitory Activity of N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide Derivatives [1]

| Compound | AChE IC50 (µM) | α-glucosidase IC50 (µM) |

| 5l | 52.63 ± 0.14 | 124.74 ± 0.18 |

| 5n | 82.75 ± 0.16 | - |

| 5g | 92.13 ± 0.15 | - |

| 5j | 92.52 ± 0.16 | 123.36 ± 0.19 |

| 5h | 98.72 ± 0.12 | 57.38 ± 0.19 |

| 5c | - | 123.42 ± 0.19 |

| 5d | - | 124.35 ± 0.15 |

Note: Data is for structurally related sulfonamide derivatives, not direct derivatives of this compound.

Antimicrobial Activity

The piperidinone core is a well-established pharmacophore in the development of antimicrobial agents. A study on 2-Piperidinone, N-[4-bromo-n-butyl]-, a structural analog of the core topic, demonstrated significant antimicrobial activity against pathogenic microorganisms[2][3][4]. This compound showed a strong effect against Pseudomonas aeruginosa, Proteus mirabilis, and Candida albicans[2].

Anticancer Activity

Derivatives incorporating the 4-(4-bromophenyl)piperidine (B1334083) moiety have been investigated for their potential as anticancer agents. For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cancer cell lines[5][6].

Table 2: Anticancer Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives [5][6]

| Compound | HepG2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |

| 7-17e (range) | 0.137–0.332 | 0.164–0.583 |

| Erlotinib (control) | 0.308 | 0.512 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the key biological assays mentioned.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity of the synthesized compounds can be determined using a modified spectrophotometric method.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithio-bis(2-nitrobenzoic) acid (DTNB)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution at various concentrations are added.

-

20 µL of AChE solution is then added, and the plate is incubated for 15 minutes at 37 °C.

-

The reaction is initiated by the addition of 20 µL of ATCI.

-

The absorbance is measured at 412 nm every 45 seconds for 5 minutes using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rates of reaction of the test samples with that of the control (containing no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Reagents and Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Test compounds dissolved in a suitable solvent.

-

96-well microplates.

-

-

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in a 96-well plate.

-

Each well is inoculated with the standardized microbial suspension.

-

Positive control wells (broth + inoculum) and negative control wells (broth only) are included.

-

The plates are incubated at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Reagents and Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a generalized experimental workflow and a potential signaling pathway that could be targeted by derivatives of this scaffold.

Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Hypothetical inhibition of a growth factor receptor signaling pathway by a piperidinone derivative.

Conclusion

This compound is a molecule of significant interest not for its intrinsic biological activity, but for its proven utility as a versatile scaffold in the synthesis of novel, biologically active compounds. The derivatives stemming from this core structure have shown promising activities across several therapeutic areas, including enzyme inhibition, and antimicrobial and anticancer applications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering the development of the next generation of therapeutics derived from this valuable chemical entity. Further exploration of the structure-activity relationships of these derivatives will undoubtedly unveil new lead compounds with enhanced potency and selectivity, paving the way for future clinical candidates.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to 4-(4-Bromophenyl)piperidin-2-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-bromophenyl)piperidin-2-one core scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of its derivatives and analogues. Detailed experimental protocols for key synthetic and biological assays are presented, alongside tabulated quantitative data to facilitate comparative analysis. Furthermore, this document includes visualizations of pertinent biological pathways and experimental workflows to enhance understanding of the therapeutic potential and mechanistic underpinnings of this class of compounds.

Introduction

The piperidine (B6355638) ring is a prevalent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive scaffold for the design of novel therapeutic agents. The introduction of an aryl group at the 4-position and a lactam functionality at the 2-position, as seen in the this compound core, imparts specific physicochemical properties that can lead to interactions with a variety of biological targets. This guide focuses on derivatives and analogues of this core structure, exploring their potential in drug discovery.

Synthesis of 4-(4-Aryl)piperidin-2-one Derivatives

The synthesis of 4-aryl-2-piperidones, also known as 4-aryl-δ-valerolactams, can be achieved through various synthetic routes. A key strategy involves the direct lactamization of β-arylated δ-aminopentanoic acid carboxamides.[2]

General Experimental Protocol: Synthesis of 4-Aryl-2-Piperidones via Lactamization[2]

A general method for the synthesis of 4-aryl-2-piperidones is the direct lactamization of β-C-H arylated N-phthaloyl δ-aminopentanoic acid carboxamides.[2] This approach provides a direct route to the desired 4-aryl-δ-valerolactam scaffolds.

Experimental Workflow: Synthesis of 4-Aryl-2-Piperidones

Caption: Synthetic workflow for 4-aryl-2-piperidones.

Biological Activities and Quantitative Data

Derivatives of the 4-(4-bromophenyl)piperidine (B1334083) scaffold have been investigated for a range of biological activities, including analgesic, antiplatelet, and antimicrobial effects. While specific data for a comprehensive series of this compound analogues is limited in the public domain, data from structurally related compounds provide valuable insights into the potential of this chemical class.

Antiplatelet and Analgesic Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives

A study on 4-(4'-bromophenyl)-4-piperidinol derivatives, which share the core 4-bromophenylpiperidine moiety, revealed significant antiplatelet and analgesic activities.[3] Although these compounds possess a hydroxyl group at the 4-position instead of a carbonyl at the 2-position, the data suggests that the 4-(4-bromophenyl)piperidine scaffold is a promising starting point for the development of bioactive compounds.

| Compound ID | Structure | Target | Activity (IC50) | Reference |

| PD3 | 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide | Platelet Aggregating Factor | 80 mM | [3] |

| PD5 | 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide | Platelet Aggregating Factor | 0.06 mM | [3] |

| Aspirin | Acetylsalicylic acid | Platelet Aggregating Factor | 150 µM | [3] |

Table 1: Antiplatelet Activity of 4-(4'-bromophenyl)-4-piperidinol Derivatives. [3]

Antimicrobial Activity of Piperidin-4-one Derivatives

Various piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate that the piperidone ring is a viable scaffold for the development of antibacterial and antifungal agents.[4]

Experimental Protocols for Biological Assays

In Vitro Antimicrobial Activity Assay[4]

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton agar

-

Sabouraud dextrose agar

-

Standard antimicrobial agents (e.g., ampicillin, fluconazole)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microbial strains.

-

Serial Dilution: Prepare serial dilutions of the test compounds and standard drugs in the appropriate growth medium.

-

Inoculation: Inoculate the wells of a 96-well plate containing the serially diluted compounds with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining Minimum Inhibitory Concentration.

Signaling Pathways and Structure-Activity Relationships

While specific signaling pathways for this compound derivatives are not yet fully elucidated, related piperidine derivatives are known to interact with various receptors and enzymes. For instance, some piperidine derivatives exhibit analgesic effects through interactions with opioid receptors.[3]

The structure-activity relationship (SAR) studies of piperidine derivatives often highlight the importance of the substituents on both the piperidine nitrogen and the aryl ring. The nature and position of these substituents can significantly influence the biological activity and selectivity of the compounds.[5]

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

Caption: Key factors influencing the SAR of piperidine derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an interesting area for further research. This guide has provided a foundational overview of the synthesis, biological activities, and experimental protocols related to these derivatives. Future work should focus on the synthesis of a broader range of analogues and their systematic biological evaluation to establish a comprehensive structure-activity relationship and to identify lead compounds for further development.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[5,6]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-(4-Bromophenyl)piperidin-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 4-(4-Bromophenyl)piperidin-2-one, a molecule of interest in medicinal chemistry and drug development. A comprehensive search of publicly available scientific literature and databases has been conducted to collate its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

Chemical suppliers such as BOC Sciences and Merck list this compound (CAS 1893051-68-7) in their catalogs, confirming its synthesis and commercial availability. However, these listings do not provide the in-depth spectroscopic data required for a comprehensive technical guide.

Data for Related Compounds

To provide some context for researchers, spectroscopic data for a closely related constitutional isomer, 1-(4-bromophenyl)piperidin-2-one , and other similar structures have been reported. It is crucial to note that while these compounds share the same molecular formula, their different atomic arrangements will result in distinct spectroscopic signatures.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR, IR, and MS spectra are standardized procedures in analytical chemistry. While specific parameters for this compound are not available due to the absence of published data, general methodologies would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would be acquired on a high-field spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

-

Data processing would involve Fourier transformation of the free induction decay (FID) signal.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples could be analyzed as a thin film, a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

-

The spectral range would typically be from 4000 to 400 cm⁻¹, and vibrational frequencies would be reported in reciprocal centimeters (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectra would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecule and its fragments.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be reported.

-

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of a compound like this compound is outlined below. This process ensures the unambiguous identification and structural elucidation of the molecule.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidin-2-one

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)piperidin-2-one, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and potential biological significance based on related structures.

Chemical Identity and Synonyms

IUPAC Name: this compound[1][2]

Synonyms:

-

4-(4-Bromophenyl)-2-piperidinone[1]

CAS Number: 1893051-68-7[1][2]

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in organic solvents like ethanol (B145695) and ether | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 4-aryl-δ-valerolactams. One such general approach involves the Michael addition of a carbanion to an α,β-unsaturated nitrile, followed by hydrolysis and cyclization.

Representative Experimental Protocol: Synthesis of 4-Aryl-Piperidin-2-ones

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Michael Addition

-

To a solution of 4-bromophenylacetonitrile (B126402) and acrylonitrile (B1666552) in a suitable aprotic solvent (e.g., anhydrous ethanol), a catalytic amount of a strong base (e.g., sodium ethoxide) is added at room temperature.

-

The reaction mixture is stirred for several hours to allow for the Michael addition to proceed.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

Step 2: Hydrolysis and Cyclization

-

The crude product from Step 1 is subjected to acidic or basic hydrolysis to convert the nitrile groups to carboxylic acids and primary amines, respectively. For example, refluxing with concentrated hydrochloric acid.

-

The resulting amino acid is then heated to induce intramolecular cyclization (lactamization) to form the desired this compound.

-

The final product is purified by recrystallization or column chromatography.

Below is a DOT script for a diagram illustrating the logical workflow of this synthetic approach.

Potential Biological Activity and Mechanism of Action

While there is no specific biological activity data reported for this compound, the broader class of piperidine (B6355638) derivatives is known to exhibit a wide range of pharmacological activities.[4] For instance, various substituted piperidines have been investigated for their potential as:

-

Anticancer agents: Some piperidin-4-one derivatives have shown antiproliferative properties.[5]

-

Antimicrobial agents: Certain piperidin-4-one derivatives have demonstrated antibacterial and antifungal activities.[6]

-

Central Nervous System (CNS) agents: The piperidine scaffold is a common feature in many CNS-active drugs.

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the piperidine ring. Without experimental data, any proposed mechanism of action for this compound would be purely speculative.

Given the structural similarity to some classes of kinase inhibitors and other enzyme modulators, a hypothetical mechanism could involve the interaction with specific protein targets. The diagram below, generated using the DOT language, illustrates a hypothetical signaling pathway that could be modulated by a piperidine-containing small molecule inhibitor.

Disclaimer: The experimental protocols and potential biological activities described in this guide are based on general chemical principles and data from related compounds. They are intended for informational purposes for a scientific audience and should be further validated by experimental studies.

References

- 1. grant.rscf.ru [grant.rscf.ru]

- 2. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity - Polish Journal of Chemical Technology - Tom Vol. 26, nr 3 (2024) - BazTech - Yadda [yadda.icm.edu.pl]

- 3. 4-Piperidone | C5H9NO | CID 33721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

From Building Block to Targeted Therapy: Unraveling the Therapeutic Potential of 4-(4-Bromophenyl)piperidin-2-one Derivatives

For Immediate Release

Shanghai, China – December 11, 2025 – While 4-(4-Bromophenyl)piperidin-2-one itself is not an active therapeutic agent, it serves as a crucial intermediate in the synthesis of a new class of anticancer compounds known as molecular glue degraders. Extensive analysis of chemical databases and scientific literature reveals that this compound is a key building block for creating potent and selective degraders of the G1 to S phase transition 1 (GSPT1) protein, a promising target in oncology.

This technical guide provides an in-depth look at the therapeutic landscape stemming from this compound, focusing on the downstream active compounds. It is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of targeted protein degradation.

The Rise of GSPT1 Degraders

GSPT1 is a critical protein involved in the termination of protein synthesis. Its dysregulation has been implicated in the progression of various cancers, making it a compelling therapeutic target. Molecular glue degraders are small molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. Several GSPT1 degraders have shown promise in preclinical studies and are advancing into clinical trials for the treatment of cancers such as acute myeloid leukemia (AML).

Derivatives of this compound are integral to the structure of certain GSPT1 molecular glue degraders. These degraders typically consist of a moiety that binds to the E3 ligase cereblon (CRBN) and another that interacts with GSPT1, effectively "gluing" the two proteins together for targeted degradation.

Quantitative Assessment of GSPT1 Degrader Activity

The efficacy of GSPT1 degraders is quantified by their ability to reduce the levels of GSPT1 protein within cancer cells and to inhibit cell proliferation. Key metrics include the half-maximal degradation concentration (DC₅₀) and the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) |

| GSPT1 degrader-9 | HL-60 | - | 9.2 |

| GSPT1 degrader-13 | MOLT4 | 280 | 180 |

| MV4;11 | 280 | 190 | |

| BE(2)-C | 8000 | 12000 |

Data sourced from publicly available information.

Mechanism of Action: A Molecular Glue Approach

The primary therapeutic target of the active compounds derived from this compound is the G1 to S phase transition 1 (GSPT1) protein . The mechanism of action is based on the concept of targeted protein degradation via a molecular glue mechanism.

The degrader molecule simultaneously binds to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN), and GSPT1. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to GSPT1. The polyubiquitinated GSPT1 is then recognized and degraded by the cell's proteasome, leading to a reduction in GSPT1 levels. This disruption of protein synthesis ultimately results in cell cycle arrest and apoptosis in cancer cells.

Caption: GSPT1 Molecular Glue Degradation Pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize GSPT1 degraders.

Cell Viability Assay

To determine the anti-proliferative activity of the GSPT1 degraders, a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is employed.

-

Cell Seeding: Cancer cell lines (e.g., HL-60, MOLT4, MV4;11) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the GSPT1 degrader or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal is read using a plate reader. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

GSPT1 Degradation Assay (Western Blot)

To quantify the reduction in GSPT1 protein levels, a Western blot analysis is performed.

-

Cell Treatment and Lysis: Cells are treated with the GSPT1 degrader or vehicle control for a specific duration (e.g., 3 hours). After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GSPT1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the GSPT1 levels are normalized to the loading control. The DC₅₀ is calculated from the dose-response curve of GSPT1 degradation.

Caption: Key Experimental Workflows.

Conclusion

This compound is a valuable starting material for the synthesis of innovative and potent GSPT1 molecular glue degraders. The resulting therapeutic agents hold significant promise for the treatment of various cancers by selectively targeting the GSPT1 protein for degradation. The continued exploration of derivatives from this chemical scaffold is a promising avenue for the development of next-generation cancer therapies.

An In-Depth Technical Guide to 4-(4-Bromophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Bromophenyl)piperidin-2-one is a substituted piperidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a 4-aryl-piperidin-2-one core—suggest potential applications in various therapeutic areas, including oncology and neurology. This guide provides a comprehensive overview of the probable synthesis, potential biological activities, and relevant experimental protocols, drawing from research on closely related analogues.

Discovery and History

Synthesis and Characterization

A definitive, published synthetic protocol specifically for this compound is not available. However, based on established methods for the synthesis of 4-aryl-2-piperidones, a plausible synthetic route can be proposed. One common method involves a multi-component reaction or a Michael addition followed by cyclization.

A potential synthetic pathway could involve the reaction of a suitable nitrogen-containing Michael acceptor with a 4-bromophenyl substituted donor, followed by lactamization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1893051-68-7 | [2][3][4][5][6][] |

| Molecular Formula | C₁₁H₁₂BrNO | [2][6][] |

| Molecular Weight | 254.13 g/mol | [2][5][6][] |

| Appearance | Solid (predicted) | [2] |

Potential Biological Activity and Therapeutic Applications

While direct biological data for this compound is scarce, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications. Piperidinone derivatives have been investigated for a range of biological activities.

Anticancer Activity

Numerous piperidin-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines and induce apoptosis by upregulating p53 and Bax gene expression[8]. The 4-arylpiperidone scaffold is considered a promising pharmacophore for the development of new anticancer agents[8].

Antimicrobial Activity

Piperidine derivatives are also known to possess antimicrobial properties. For example, piperidinothiosemicarbazones have shown significant activity against Mycobacterium tuberculosis[9]. The incorporation of a halogenated phenyl ring, such as the 4-bromophenyl group, can sometimes enhance the antimicrobial potency of a compound.

Neurological Activity

As mentioned, 4-arylpiperidines and 4-aryl-4-piperidinols have been explored as blockers of neuronal ion channels, suggesting potential applications in neurological disorders such as epilepsy and ischemic brain injury[1].

Table 2: Biological Activities of Related Piperidinone Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anticancer (Hematological Cancers) | Induction of apoptosis via p53 and Bax upregulation | [8] |

| Piperidinothiosemicarbazones | Antitubercular | Inhibition of Mycobacterium tuberculosis | [9] |

| 4-Arylpiperidines and 4-Aryl-4-piperidinols | Neuroprotective | Dual Na⁺ and T-type Ca²⁺ channel blockade | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following are generalized protocols based on methodologies used for analogous compounds.

General Synthesis of 4-Aryl-2-Piperidones

A plausible approach for the synthesis of 4-aryl-2-piperidones involves a multi-step sequence. This could start with a Michael addition of a cyanide donor to a substituted cinnamic ester, followed by reduction of the nitrile and subsequent lactamization.

Step 1: Michael Addition A substituted cinnamic ester is reacted with a cyanide source, such as potassium cyanide, in a suitable solvent like ethanol.

Step 2: Nitrile Reduction The resulting cyano ester is then reduced, for example, using catalytic hydrogenation (e.g., H₂, Pd/C) or a chemical reducing agent like lithium aluminum hydride, to yield the corresponding amino acid or amino alcohol.

Step 3: Lactamization The amino acid or its ester derivative is then cyclized to form the piperidin-2-one ring, often under thermal conditions or with the aid of a coupling agent.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer potential of the compound.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways

Given the potential anticancer activity, a plausible mechanism of action for this compound could involve the induction of apoptosis through the p53 signaling pathway, similar to other piperidinone derivatives[8].

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential, given the established biological activities of its structural class. Future research should focus on developing and publishing a definitive synthetic route to make the compound more accessible for study. Subsequently, a thorough biological evaluation is warranted, including screening for anticancer, antimicrobial, and neurological activities. Mechanistic studies to elucidate its mode of action at the molecular level will be crucial for its potential development as a therapeutic agent. The information on related compounds provides a strong rationale for pursuing these research avenues.

References

- 1. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1893051-68-7|this compound| Ambeed [ambeed.com]

- 4. This compound MedChemExpress (MCE) [chembk.com]

- 5. This compound - [sigmaaldrich.com]

- 6. 1893051-68-7|this compound|BLD Pharm [bldpharm.com]

- 8. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(4-Bromophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-(4-Bromophenyl)piperidin-2-one (CAS No. 1893051-68-7). Due to the limited availability of specific safety data for this compound, this document draws upon information from structurally similar compounds, such as 4-(4'-Bromophenyl)piperidine and 1-(4-Bromophenyl)piperidine, to establish a robust framework for safe laboratory practices. Researchers should handle this compound with the care required for a novel chemical entity of unknown toxicity.

Core Safety and Physical Data

Precise quantitative safety data for this compound is not extensively documented in publicly available literature. The following tables summarize the known physical properties of the target compound and the hazard classifications of its close structural analogs. This information should be used to inform risk assessments and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1893051-68-7 | [][2][3] |

| Molecular Formula | C₁₁H₁₂BrNO | [][4] |

| Molecular Weight | 254.12 g/mol | [][4] |

| IUPAC Name | This compound | [][5] |

| Canonical SMILES | C1CNC(=O)CC1C2=CC=C(C=C2)Br | [] |

| InChI | InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | [] |

| Appearance | Solid (presumed) | Inferred from analogs |

| Purity | ≥97% to 98% | [2][5] |

| Storage Temperature | Ambient, in a dry, sealed place | [5][6] |

Table 2: Hazard Identification Based on Structural Analogs

Data presented here is for structurally related compounds and should be considered indicative of potential hazards for this compound.

| Hazard Statement | GHS Classification | Affected Organs | Source Compound(s) | Source(s) |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | - | tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, 1-(4-Bromophenyl)piperidine | [7][8] |

| Causes skin irritation | Skin Irritation (Category 2) | Skin | 4-(4'-Bromophenyl)piperidine, 1-(4-Bromophenyl)piperidine | [8][9][10] |

| Causes serious eye irritation | Eye Irritation (Category 2) | Eyes | 4-(4'-Bromophenyl)piperidine, 1-(4-Bromophenyl)piperidine | [8][9][10] |

| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Respiratory System | 4-(4'-Bromophenyl)piperidine, 1-(4-Bromophenyl)piperidine | [8][9][10][11] |

Experimental Protocols

Detailed experimental protocols for toxicological or safety studies specifically on this compound are not available in the reviewed literature. Standard methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemical safety would be appropriate for generating such data. This would include, but not be limited to, studies on acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation assays.

One available experimental protocol is for the synthesis of the related compound, 4-(4-bromophenyl)piperidine, which can provide context for handling similar chemical structures in a laboratory setting.[12]

Synthesis of 4-(4-bromophenyl)piperidine: [12] To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148) (0.90 g, 3.78 mmol) in anhydrous methanol (B129727) (20 mL) and triethylamine (B128534) (2 mL), Rh/C catalyst was added.[12] The reaction mixture was placed under a hydrogen atmosphere (100 psi) and stirred at room temperature for 24 hours.[12] Upon completion, the mixture was filtered through Celite®, and the filtrate was concentrated to yield the product.[12]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, stringent adherence to safety protocols is mandatory.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[13]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[13][14]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[13][14] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

-

Skin and Body Protection: A lab coat or a disposable gown must be worn.[14] Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[13]

General Hygiene:

-

Wash hands thoroughly with soap and water after handling.[13][15]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and laundered before reuse.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][15] Keep away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16] Arrange for disposal as special waste through a licensed disposal company.[16]

Emergency Procedures and First Aid

Table 3: First Aid Measures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][13] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. | [8][13][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [9][10][13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][13] |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[13]

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[13]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures:

-

Evacuate the area.

-

Wear appropriate PPE as described above.

-

Avoid generating dust.

-

Sweep up the spilled solid material and place it in a suitable container for disposal.[8]

-

Clean the spill area thoroughly with detergent and water.[13]

-

Prevent runoff from entering drains and waterways.[13]

Visualized Workflows and Logical Relationships

To further aid in the safe handling and emergency response for this compound, the following diagrams illustrate key processes.

Caption: Standard Laboratory Handling Workflow for Chemical Compounds.

Caption: First Aid Decision Flowchart for Chemical Exposure.

References

- 2. This compound - CAS:1893051-68-7 - 阿镁生物 [amaybio.com]

- 3. 1893051-68-7|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1893051-68-7 [sigmaaldrich.com]

- 6. CAS 154913-23-2 | 1-(4-Bromophenyl)piperidin-4-one - Synblock [synblock.com]

- 7. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.ie [fishersci.ie]

- 9. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]

- 10. 4-(4'-Bromophenyl)piperidine - Safety Data Sheet [chemicalbook.com]

- 11. 4-(4′-bromophenyl)piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 13. media.hiscoinc.com [media.hiscoinc.com]

- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 15. tcichemicals.com [tcichemicals.com]

- 16. afgsci.com [afgsci.com]

4-(4-Bromophenyl)piperidin-2-one molecular weight and formula

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidin-2-one

This technical guide provides comprehensive information on the physicochemical properties and a representative synthetic workflow for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The structured presentation of data and methodologies is intended to support researchers and scientists in their exploration of this molecule.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are crucial for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO[][2] |

| Molecular Weight | 254.12 g/mol [][2] or 254.13 g/mol [3] |

| IUPAC Name | This compound[] |

| CAS Number | 1893051-68-7[][3] |

Representative Synthetic Protocol

The following section outlines a generalized, plausible experimental protocol for the synthesis and purification of this compound. This methodology is representative of common organic synthesis techniques used for compounds of this class.

Objective: To synthesize this compound via a multi-step reaction sequence followed by purification.

Materials:

-

Starting materials (e.g., a suitable piperidine (B6355638) precursor and a 4-bromophenyl source)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

-

Reagents for reaction (e.g., coupling agents, base)

-

Purification media (e.g., Silica (B1680970) gel for column chromatography)

-

Standard laboratory glassware and equipment

Methodology:

-

Reaction Setup: The synthesis is initiated by dissolving the starting materials in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The necessary reagents are added in a controlled manner. The reaction may require heating or cooling to a specific temperature to ensure optimal reaction kinetics and minimize side-product formation.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is purified using flash column chromatography on silica gel. A gradient of solvents is typically used to elute the desired compound, separating it from impurities.

-

Characterization: The final, purified product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical progression from starting materials to the final, characterized compound.

Caption: A flowchart of the synthesis and analysis workflow.

References

Technical Guide: 4-(4-Bromophenyl)piperidin-2-one (CAS 1893051-68-7)

Abstract